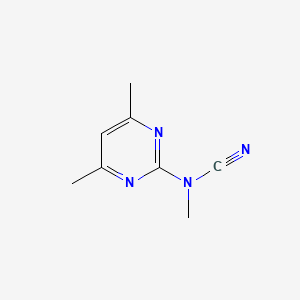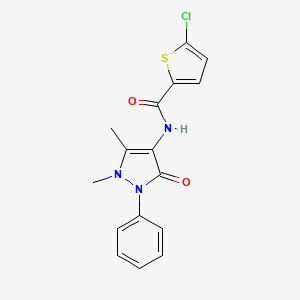
N-(2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, commonly known as DMTB, is a synthetic compound that has gained significant attention in scientific research due to its pharmacological properties. DMTB has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
DMTB exerts its pharmacological effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes, including phosphodiesterase (PDE) and histone deacetylase (HDAC). Inhibition of PDE leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA) and downstream signaling pathways. Inhibition of HDAC leads to an increase in histone acetylation, which can affect gene expression and cell differentiation.
Biochemical and Physiological Effects:
DMTB has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). DMTB also has antioxidant properties, reducing oxidative stress and lipid peroxidation. In addition, DMTB has been found to inhibit the growth and proliferation of cancer cells, inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
DMTB has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized and stored for future use. However, there are also limitations to using DMTB in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety in vivo. Additionally, DMTB may have off-target effects, and care should be taken to ensure that its effects are specific to the intended target.
Zukünftige Richtungen
There are several future directions for research on DMTB. One area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. More research is needed to determine its efficacy and safety in vivo, as well as its mechanism of action in the brain. Another area of interest is its potential use in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, more research is needed to determine the optimal dosage and administration of DMTB for various diseases and conditions.
Synthesemethoden
DMTB can be synthesized through a multistep process, starting with the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1H-tetrazole in the presence of a base to form the tetrazole derivative. Finally, the tetrazole derivative is reacted with 2-aminobenzamide to form DMTB.
Wissenschaftliche Forschungsanwendungen
DMTB has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DMTB has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, DMTB has shown promise in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease, by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-23-11-7-8-13(15(9-11)24-2)18-16(22)12-5-3-4-6-14(12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJAXAAGJFGWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5865310.png)



![N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865335.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B5865338.png)
![N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5865346.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5865350.png)
![6-{[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5865354.png)

![N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5865371.png)
![2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5865391.png)
![3-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5865398.png)
![4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5865404.png)